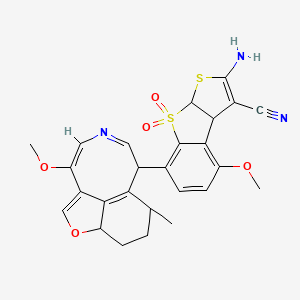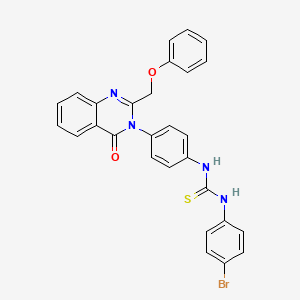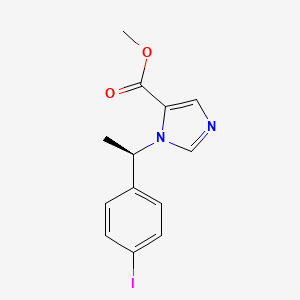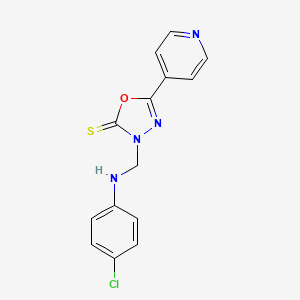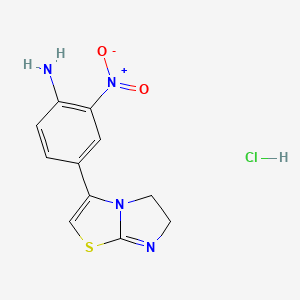
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is a complex organic compound that features a benzenamine core substituted with a dihydroimidazo-thiazole ring and a nitro group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazoles with γ-bromodipnones under mild conditions, which involves heating the reagent mixture in benzene for 2-4 hours . The structure of the starting bromo ketone can influence the outcome of the reaction, leading to the formation of different products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
化学反応の分析
Types of Reactions
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzenamine core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include γ-bromodipnones, 2-aminothiazoles, and various solvents such as benzene. Reaction conditions typically involve heating the mixture to facilitate the formation of the desired product .
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo-thiazole ring system, which can exhibit different biological activities depending on the substituents present .
科学的研究の応用
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s potential as an anticancer agent makes it a candidate for drug development.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
作用機序
The mechanism of action of benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride involves its interaction with specific molecular targets in cancer cells. The compound can modulate the immune system through T-cell activation and proliferation, increasing neutrophil mobility, and stimulating antibody formation . These effects contribute to its potential anticancer activity.
類似化合物との比較
Similar Compounds
Levamisole: A well-known imidazo-thiazole derivative used as an anthelmintic and immunomodulatory agent.
Other Imidazo-Thiazole Derivatives: Compounds with similar structures that exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties.
Uniqueness
Benzenamine, 4-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-2-nitro-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a benzenamine core with a dihydroimidazo-thiazole ring and a nitro group makes it a versatile compound for various scientific applications.
特性
CAS番号 |
130623-68-6 |
|---|---|
分子式 |
C11H11ClN4O2S |
分子量 |
298.75 g/mol |
IUPAC名 |
4-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-2-nitroaniline;hydrochloride |
InChI |
InChI=1S/C11H10N4O2S.ClH/c12-8-2-1-7(5-9(8)15(16)17)10-6-18-11-13-3-4-14(10)11;/h1-2,5-6H,3-4,12H2;1H |
InChIキー |
XDVGPZMHDGFYSA-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=CSC2=N1)C3=CC(=C(C=C3)N)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


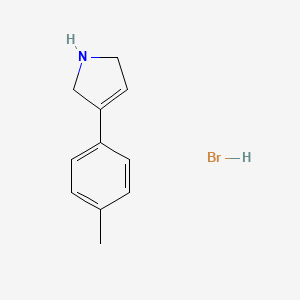
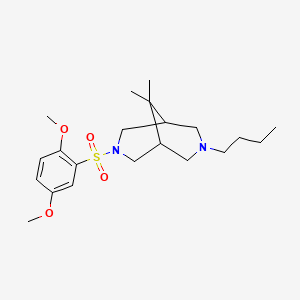
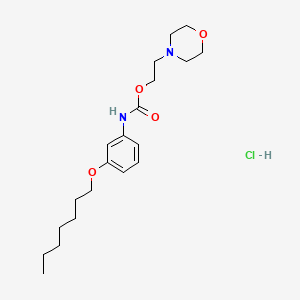
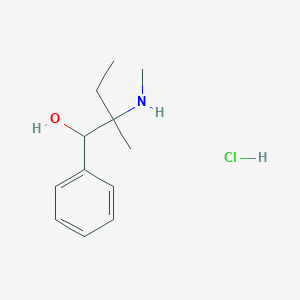
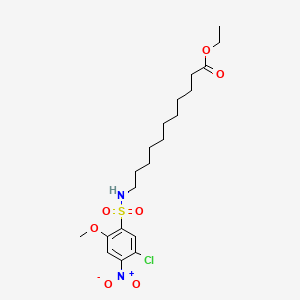
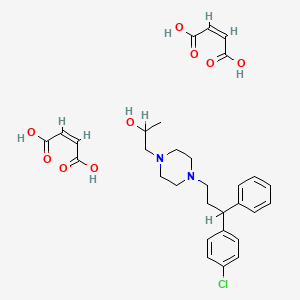
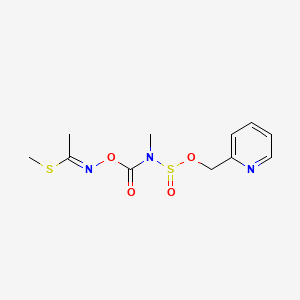
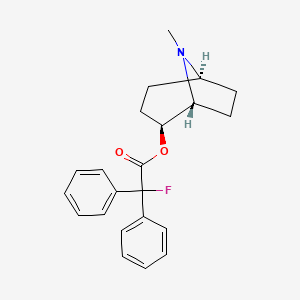
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
